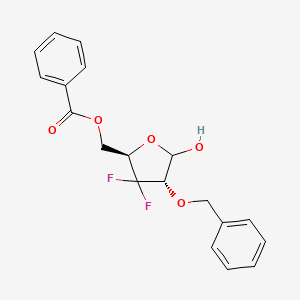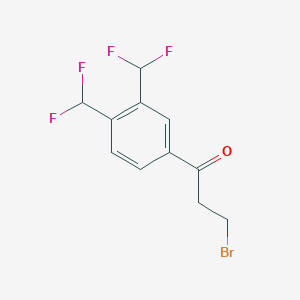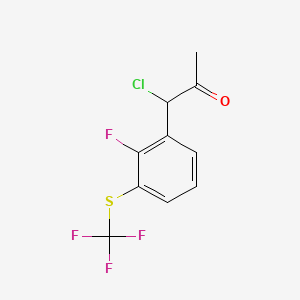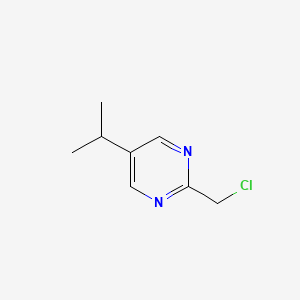
2-(Chloromethyl)-5-isopropylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-isopropylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-isopropylpyrimidine typically involves the chloromethylation of a pyrimidine precursor. One common method includes the reaction of 5-isopropylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-5-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Oxidation/Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products:
科学的研究の応用
作用機序
The mechanism of action of 2-(Chloromethyl)-5-isopropylpyrimidine and its derivatives often involves interactions with specific molecular targets:
Molecular Targets: These include enzymes and receptors that are crucial in biological pathways.
Pathways Involved: The compound can modulate pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.
類似化合物との比較
2-(Chloromethyl)pyridine: Shares the chloromethyl group but differs in the ring structure, leading to different chemical properties and applications.
2-(Chloromethyl)-4-methoxyl-3,5-dimethylpyridine: Another chloromethylated pyridine derivative with distinct substituents that influence its reactivity and use.
Uniqueness: 2-(Chloromethyl)-5-isopropylpyrimidine is unique due to its specific combination of chloromethyl and isopropyl groups on the pyrimidine ring. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
2-(chloromethyl)-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)7-4-10-8(3-9)11-5-7/h4-6H,3H2,1-2H3 |
InChIキー |
QEPFIRFKVVBMAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=C(N=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



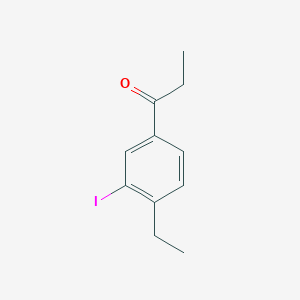
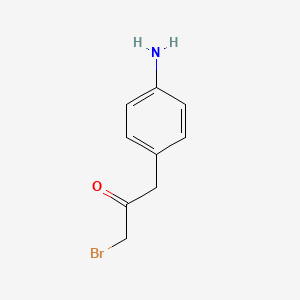

![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)
![((2S,4R,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14058364.png)
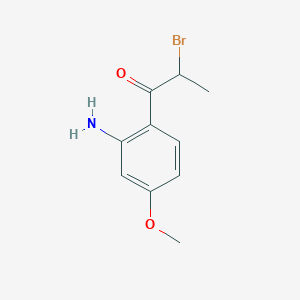
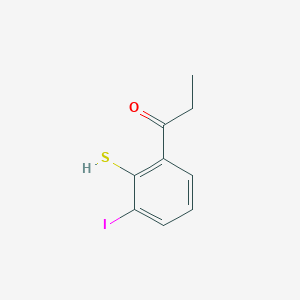
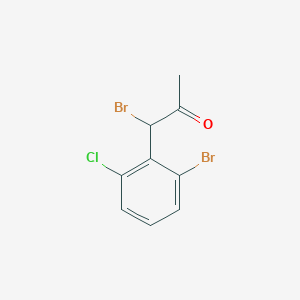
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)
